- One-pot synthesis of sulfones via Ni(II)-catalyzed sulfonylation of boronic acids, Na2S2O5 and benzylic ammonium salts, Molecular Catalysis, 2021, 505,

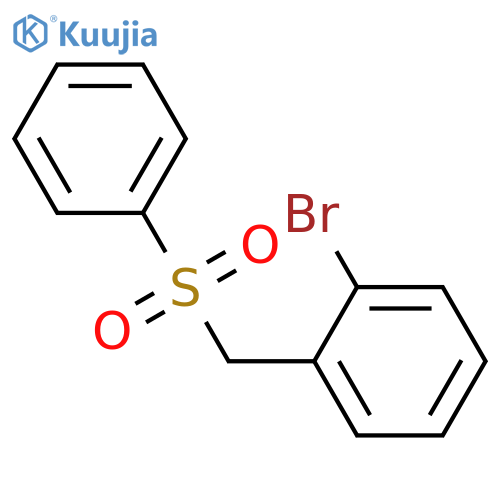

Cas no 92022-50-9 (2-Bromobenzyl Phenyl Sulfone)

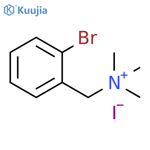

2-Bromobenzyl Phenyl Sulfone structure

商品名:2-Bromobenzyl Phenyl Sulfone

CAS番号:92022-50-9

MF:C13H11BrO2S

メガワット:311.194241762161

MDL:MFCD06797069

CID:800322

PubChem ID:87565186

2-Bromobenzyl Phenyl Sulfone 化学的及び物理的性質

名前と識別子

-

- Benzene,1-bromo-2-[(phenylsulfonyl)methyl]-

- 2-Bromobenzyl Phenyl Sulfone

- 1-(benzenesulfonylmethyl)-2-bromobenzene

- 2-BROMOBENZYL PHENYL SULFONE EP

- 1-Bromo-2-(phenylsulfonylmethyl)benzene

- 1-bromo-2-((phenylsulfonyl)methyl)benzene

- 1-bromo-2-[(phenylsulfonyl)methyl]benzene

- 2-Bromobenzylphenyl sulfone

- CQNGEPLMWCLSBR-UHFFFAOYSA-N

- VZ24080

- 1-(phenylsulfonylmethyl)-2-bromobenzene

- B2367

- 1-Bromo-2-[(phenylsulfonyl)methyl]benzene (ACI)

- Sulfone, o-bromobenzyl phenyl (7CI)

- 92022-50-9

- 1-[(benzenesulfonyl)methyl]-2-bromobenzene

- DB-057282

- DTXSID70462792

- AKOS025295917

- SCHEMBL4959331

- T71458

- MFCD06797069

-

- MDL: MFCD06797069

- インチ: 1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2

- InChIKey: CQNGEPLMWCLSBR-UHFFFAOYSA-N

- ほほえんだ: O=S(CC1C(Br)=CC=CC=1)(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 309.96600

- どういたいしつりょう: 309.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 42.5

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 469.3±37.0 °C at 760 mmHg

- フラッシュポイント: 237.6±26.5 °C

- 屈折率: 1.615

- PSA: 42.52000

- LogP: 4.50380

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2-Bromobenzyl Phenyl Sulfone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Bromobenzyl Phenyl Sulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2367-1G |

2-Bromobenzyl Phenyl Sulfone |

92022-50-9 | >98.0%(GC) | 1g |

¥825.00 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1259656-250mg |

1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |

92022-50-9 | 98% | 250mg |

$165 | 2023-09-01 | |

| abcr | AB171179-1g |

2-Bromobenzyl phenyl sulfone; . |

92022-50-9 | 1g |

€139.10 | 2025-02-17 | ||

| Aaron | AR003HGO-1g |

1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |

92022-50-9 | 98% | 1g |

$135.00 | 2025-01-22 | |

| Ambeed | A437792-1g |

1-Bromo-2-((phenylsulfonyl)methyl)benzene |

92022-50-9 | 98% | 1g |

$124.0 | 2024-04-16 | |

| A2B Chem LLC | AB61500-1g |

2-Bromobenzyl phenyl sulfone |

92022-50-9 | >98.0%(GC) | 1g |

$99.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1259656-5g |

1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |

92022-50-9 | 98% | 5g |

$505 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1259656-1g |

1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |

92022-50-9 | 98% | 1g |

$190 | 2025-02-25 | |

| abcr | AB171179-1 g |

2-Bromobenzyl phenyl sulfone; . |

92022-50-9 | 1 g |

€159.70 | 2023-07-20 | ||

| 1PlusChem | 1P003H8C-1g |

1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |

92022-50-9 | >98.0%(GC) | 1g |

$118.00 | 2025-02-19 |

2-Bromobenzyl Phenyl Sulfone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium carbonate (Li2CO3) , Sodium pyrosulfite Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 24 h, 120 °C

1.2 24 h, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 25 °C

1.2 Reagents: Water ; 25 °C

1.2 Reagents: Water ; 25 °C

リファレンス

- Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides, Chemistry - An Asian Journal, 2018, 13(24), 3833-3837

合成方法 3

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 2 h, 80 °C

1.2 Solvents: Water ; 20 - 30 min, cooled

1.2 Solvents: Water ; 20 - 30 min, cooled

リファレンス

- Synthesis of Ring-Fused Oxazolo- and Pyrazoloisoquinolinones by a One-Pot Pd-Catalyzed Carboxamidation and Aldol-Type Condensation Cascade Process, Journal of Organic Chemistry, 2009, 74(16), 6181-6189

合成方法 4

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 1 min, 60 °C; 1.5 h, 60 °C

リファレンス

- Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones, Journal of Mass Spectrometry, 2021, 56(4),

合成方法 5

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Tetrapropylammonium bromide Solvents: Acetonitrile ; 12 h, reflux

リファレンス

- Efficient new protocol to synthesize aromatic and heteroaromatic dithioesters, Synthesis, 2004, (6), 928-934

2-Bromobenzyl Phenyl Sulfone Raw materials

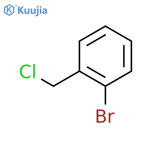

- 1-Bromo-2-(chloromethyl)benzene

- 1-bromo-2-(bromomethyl)benzene

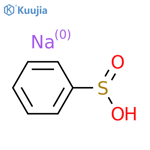

- Benzenesulfinic acid, sodium salt

- Sodium benzenesulfonate

- 1-bromo-2-(phenylsulfanylmethyl)benzene

- Benzenemethanaminium, 2-bromo-N,N,N-trimethyl-, iodide (1:1)

- Phenylboronic acid

2-Bromobenzyl Phenyl Sulfone Preparation Products

2-Bromobenzyl Phenyl Sulfone 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

92022-50-9 (2-Bromobenzyl Phenyl Sulfone) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量